3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-14-7(8(9,10)11)5(4-13-14)6(15)2-3-12/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHMTIUZQPSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethyl pyrazole derivatives have prominence in both agrochemicals and pharmaceuticals, suggesting that they may interact with a variety of biological targets.
Biological Activity
3-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including anti-inflammatory, analgesic, and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound, which showed promising results in inhibiting cyclooxygenase (COX) enzymes.
Table 1: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.02 | >10 |
| Diclofenac | 0.05 | - |
The compound exhibited an IC50 value of 0.02 µM against COX-2, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac, which had an IC50 of 0.05 µM .
2. Analgesic Activity
In addition to its anti-inflammatory properties, the compound has shown analgesic effects in several animal models. A notable study evaluated its efficacy using the carrageenan-induced paw edema model in rats, revealing significant pain relief comparable to established analgesics.
Case Study: Analgesic Efficacy
In a controlled experiment, rats treated with the compound exhibited a reduction in paw swelling by approximately 50% after 24 hours post-administration, demonstrating its potential as an analgesic agent .
3. Anticancer Properties
The anticancer activity of pyrazole derivatives has also been explored extensively. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 6.5 | Cell cycle arrest |
The data suggests that the compound effectively inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s uniqueness lies in its 3-oxopropanenitrile substituent. Below is a comparative analysis with structurally related pyrazole derivatives:
Table 1: Structural Features of Pyrazole-Based Compounds
Notes:
- The target compound’s 3-oxopropanenitrile group distinguishes it from analogs with thioether, oxadiazole, or oxime ester substituents.
- The trifluoromethyl group is a common feature, enhancing stability and bioactivity across compounds .
Fungicidal and Herbicidal Activity
Compounds like 5a and 5g () exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to their oxadiazole-thioether moieties. Molecular docking reveals that these compounds bind to succinate dehydrogenase (SDH, PDB: 2FBW) via carbonyl interactions, mimicking the lead fungicide penthiopyrad . In contrast, the target compound’s nitrile group may act as a bioisostere, but its discontinued status implies inferior efficacy or unresolved synthesis challenges .
Herbicidal Effects
Compound 5g demonstrates a bleaching effect on weeds, linked to its 4-bromobenzyl-thioether group. The target compound’s nitrile-ketone substituent lacks analogous herbicidal data, though nitriles are known to interfere with electron transport chains in plants .
Physicochemical and Crystallographic Properties
- Crystallography: Compound 5a () crystallizes in the monoclinic system (space group P21/c), with Z = 4. Similar pyrazole derivatives () adopt comparable packing arrangements, influenced by sulfanyl and oxime groups . The target compound’s crystal structure remains unreported, but its nitrile group may alter solubility and crystal lattice stability.
- Synthesis: The target compound’s synthesis route is unspecified, but analogs like 5a are synthesized via five-step protocols using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate .
Q & A
Q. What statistical methods are used to analyze variability in synthetic yields across batches?
- Methodology : Multivariate ANOVA to identify critical factors (e.g., catalyst loading, solvent purity). Design of Experiments (DoE) software (e.g., JMP) optimizes reaction parameters .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
